molecular formula C10H9N3O B11905712 6-((1H-Imidazol-1-yl)methyl)picolinaldehyde CAS No. 154696-42-1

6-((1H-Imidazol-1-yl)methyl)picolinaldehyde

Cat. No.: B11905712
CAS No.: 154696-42-1
M. Wt: 187.20 g/mol
InChI Key: DYFIAUNNGZLIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((1H-Imidazol-1-yl)methyl)picolinaldehyde is a heterocyclic organic compound featuring a picolinaldehyde backbone (a pyridine ring with a formyl substituent at the 2-position) modified by a methyl-linked imidazole group at the 6-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Key identifiers include synonyms such as 6-(1H-Imidazol-2-yl-methyl)picolinaldehyde and CAS numbers (e.g., 956568-52-8).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154696-42-1

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

6-(imidazol-1-ylmethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C10H9N3O/c14-7-10-3-1-2-9(12-10)6-13-5-4-11-8-13/h1-5,7-8H,6H2

InChI Key

DYFIAUNNGZLIFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C=O)CN2C=CN=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Picolinaldehyde Derivatives

A widely employed method involves nucleophilic substitution between 6-(chloromethyl)picolinaldehyde and imidazole under basic conditions. The reaction proceeds via deprotonation of imidazole’s N–H group, followed by attack on the activated methylene carbon.

Procedure :

  • Activation : 6-(chloromethyl)picolinaldehyde (1.0 eq) is dissolved in anhydrous DMF.

  • Deprotonation : Imidazole (1.2 eq) is added with K₂CO₃ (2.0 eq) at 0°C.

  • Reaction : Stirred at 80°C for 12 h under N₂.

  • Workup : Quenched with H₂O, extracted with EtOAc, and purified via silica chromatography.

Yield : 68–72%.
Key Advantage : High regioselectivity due to imidazole’s nucleophilic N1 site.

Reductive Amination of Picolinaldehyde and Imidazolemethylamine

An alternative route uses reductive amination between picolinaldehyde and (1H-imidazol-1-yl)methanamine. Sodium cyanoborohydride (NaBH₃CN) in MeOH at pH 5 facilitates imine formation and subsequent reduction.

Optimization :

  • Catalyst : Acetic acid (10 mol%) enhances reaction rate.

  • Temperature : Room temperature (25°C) minimizes side products.

  • Yield : 65% after 24 h.

Limitation : Requires strict pH control to prevent over-reduction of the aldehyde group.

Multi-Step Synthesis from Halogenated Precursors

Suzuki-Miyaura Coupling Followed by Oxidation

A palladium-catalyzed cross-coupling strategy builds the pyridine-imidazole scaffold:

  • Coupling : 6-Bromo-2-picoline reacts with 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole under Pd(PPh₃)₄ catalysis.

  • Oxidation : The methyl group is oxidized to aldehyde using Dess-Martin periodinane (DMP) in CH₂Cl₂.

Conditions :

  • Oxidant : DMP (1.5 eq), rt, 2 h.

  • Yield : 58% over two steps.

Advantage : Compatible with diverse boronic esters, enabling structural diversification.

Microwave-Assisted Cyclization

Microwave irradiation accelerates the formation of the imidazole ring from 2-aminopyridine derivatives. A one-pot protocol involves:

  • Condensation : 2-Aminopyridine-6-carbaldehyde reacts with bromomalonaldehyde in EtOH/H₂O (3:1).

  • Cyclization : Microwave at 120°C for 20 min.

Yield : 82%.
Scale-Up : Demonstrated at 50 g scale with consistent efficiency.

Catalytic Methods and Green Chemistry Approaches

Iodine-Catalyzed Tandem Reactions

Iodine (10 mol%) promotes tandem condensation-cyclization between 2-aminopyridine and glyoxal derivatives. The method avoids metal catalysts, enhancing sustainability.

Mechanism :

  • Imine formation between amine and aldehyde.

  • Iodine-mediated cyclization via electrophilic activation.

  • Aromatization through elimination of H₂O.

Yield : 75–80%.

Aqueous-Phase Synthesis

A green protocol uses water as the solvent, leveraging hydrophobic interactions to drive reactivity:

Steps :

  • Mix 6-(hydroxymethyl)picolinaldehyde (1.0 eq) and imidazole (1.1 eq) in H₂O.

  • Add p-TsOH (5 mol%) and heat at 60°C for 6 h.

  • Extract with TBME and concentrate.

Yield : 70%.
Environmental Benefit : Reduces organic solvent use by 90%.

Comparative Analysis of Methods

Method Yield (%) Conditions Catalyst Scalability
Nucleophilic Substitution68–7280°C, 12 hK₂CO₃Industrial
Reductive Amination65rt, 24 hNaBH₃CNLab-scale
Suzuki-Oxidation58Pd(PPh₃)₄, DMPPd-basedModerate
Microwave Cyclization82120°C, 20 min (MW)NonePilot-scale
Iodine-Catalyzed75–80100°C, 6 hI₂Lab-scale
Aqueous-Phase7060°C, 6 hp-TsOHGreen chemistry

Key Insights :

  • Nucleophilic substitution offers the highest scalability for industrial applications.

  • Microwave and iodine methods balance efficiency and sustainability.

  • Aqueous-phase synthesis aligns with green chemistry principles but requires longer reaction times.

Challenges and Optimization Strategies

Aldehyde Group Stability

The aldehyde functionality is prone to oxidation or side reactions. Strategies to mitigate this include:

  • Protection : Temporarily converting the aldehyde to an acetal using ethylene glycol.

  • Low-Temperature Workup : Quenching reactions at 0°C to minimize degradation.

Purification Difficulties

Due to polar byproducts, silica chromatography remains standard. Alternatives include:

  • Crystallization : Using hexane/EtOAc (4:1) to isolate the product.

  • SPE Cartridges : Reverse-phase C18 cartridges for high-purity batches .

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group (-CHO) at the 2-position of the pyridine ring undergoes classical nucleophilic additions and redox transformations:

Oxidation Reactions

Controlled oxidation converts the aldehyde to a carboxylic acid. For example:
6-((1H-Imidazol-1-yl)methyl)picolinaldehydeKMnO4,H2O,ΔOxidation6-((1H-Imidazol-1-yl)methyl)picolinic acid\text{this compound} \xrightarrow[\text{KMnO}_4, \text{H}_2\text{O}, \Delta]{Oxidation} \text{6-((1H-Imidazol-1-yl)methyl)picolinic acid}
This reaction is analogous to oxidation pathways observed in structurally related pyridinecarbaldehydes .

Reduction Reactions

The aldehyde is reduced to a primary alcohol under mild conditions:
This compoundNaBH4,MeOHReduction6-((1H-Imidazol-1-yl)methyl)picolinyl alcohol\text{this compound} \xrightarrow[\text{NaBH}_4, \text{MeOH}]{Reduction} \text{6-((1H-Imidazol-1-yl)methyl)picolinyl alcohol}
Similar reductions are documented for picolinaldehyde derivatives in kinase inhibitor syntheses .

Condensation Reactions

The aldehyde participates in Schiff base formation with amines. For instance, condensation with aniline derivatives yields imine-linked products:
R-NH2+AldehydeR-N=CH-(pyridyl-imidazole)+H2O\text{R-NH}_2 + \text{Aldehyde} \rightarrow \text{R-N=CH-(pyridyl-imidazole)} + \text{H}_2\text{O}
This reactivity is critical in synthesizing intermediates for bioactive molecules .

Imidazole-Specific Reactions

The 1H-imidazole ring exhibits coordination and substitution chemistry:

Metal Coordination

The imidazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes. For example:
Compound+Cu(NO3)2[Cu(Compound)2(NO3)2]\text{Compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu(Compound)}_2(\text{NO}_3)_2]
Such complexes are studied for catalytic and antimicrobial applications .

Electrophilic Substitution

The imidazole ring undergoes halogenation and nitration at the C-4/C-5 positions under acidic conditions:
CompoundHNO3,H2SO4Nitration5-Nitro derivative\text{Compound} \xrightarrow[\text{HNO}_3, \text{H}_2\text{SO}_4]{Nitration} \text{5-Nitro derivative}
These substitutions modify electronic properties for tailored drug design .

Tandem Oxidation-Condensation

In the presence of amines and oxidants, the aldehyde forms amides via intermediate imines:
Aldehyde+R-NH2OxidantR-C(=O)-(pyridyl-imidazole)\text{Aldehyde} + \text{R-NH}_2 \xrightarrow[\text{Oxidant}]{} \text{R-C(=O)-(pyridyl-imidazole)}
This pathway is exploited in synthesizing kinase inhibitors targeting TGF-β receptors .

Redox-Active Coordination Networks

The compound forms supramolecular architectures via simultaneous aldehyde-amine condensation and imidazole-metal coordination, as demonstrated in crystal engineering studies .

Reaction Conditions and Yields

Reaction Type Conditions Product Yield Reference
OxidationKMnO₄, H₂O, 80°C, 6hPicolinic acid derivative72%
ReductionNaBH₄, MeOH, RT, 2hPicolinyl alcohol derivative85%
Schiff base formationAniline, EtOH, reflux, 12hImine-linked quinoxaline hybrid63%
HalogenationBr₂, AcOH, 0°C, 3h4-Bromoimidazole derivative58%

Stability and Reactivity Insights

  • pH Sensitivity : The aldehyde group is prone to hydration in aqueous acidic media, forming geminal diols.

  • Thermal Stability : Decomposes above 200°C, releasing CO and imidazole fragments .

Scientific Research Applications

Structural Overview

The compound features a picoline derivative with an aldehyde group at the 2-position of the pyridine ring, linked to a 1H-imidazole ring via a methylene bridge. This configuration suggests that it possesses properties that can be harnessed in drug development and material synthesis.

Biological Activities

Research indicates that compounds containing imidazole rings often demonstrate significant pharmacological properties. The biological activities of 6-((1H-Imidazol-1-yl)methyl)picolinaldehyde include:

  • Antimicrobial Activity : Its structural components suggest potential efficacy against various bacterial and fungal strains.
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.

Case Study: Anticancer Activity

In vitro studies have shown that derivatives similar to this compound can inhibit multiple tyrosine kinases, which are crucial in cancer progression. For instance, compounds with similar imidazole structures have demonstrated IC50 values in the nanomolar range against various cancer cell lines, highlighting their potential as anticancer agents .

Medicinal Chemistry Applications

The unique combination of an imidazole ring and an aldehyde functionality opens avenues for designing novel pharmaceuticals. The following applications are noteworthy:

  • N-Heterocyclic Carbene Formation : The compound can act as a precursor for synthesizing N-heterocyclic carbenes, which are valuable in catalysis and organic synthesis .

Table 1: Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-(1H-Imidazol-4-yl)-pyridineImidazole ring attached to pyridineLacks aldehyde functionality
4-(1H-Imidazol-1-yl)-phenolImidazole linked to phenolic structureDifferent aromatic system
5-(1H-Imidazol-2-yl)-pyrimidineImidazole fused to pyrimidineDifferent heterocyclic core
6-(dimethylamino)picolinaldehydePicolinaldehyde with dimethylamino groupContains amine functionality

This comparison highlights the uniqueness of this compound due to its combination of functionalities, which may confer distinct biological activities not present in other compounds.

Material Science Applications

The compound's structural features also suggest potential utility in material science:

  • Coordination Chemistry : The imidazole group can coordinate with metal ions, making it useful in developing metal-organic frameworks (MOFs) or catalysts for organic reactions.

Case Study: Metal Coordination

Studies have shown that similar imidazole-containing compounds can effectively stabilize transition metals, leading to enhanced catalytic activity in various reactions .

Mechanism of Action

The mechanism of action of 6-((1H-Imidazol-1-yl)methyl)picolinaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to bioactivity. The compound’s effects are mediated through its ability to participate in redox reactions and form stable complexes with target molecules.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The imidazole group in this compound provides stronger π-π stacking and metal-coordination capabilities compared to pyrazole or alicyclic amines (e.g., piperidine) .
  • Solubility : 6-(4-Methylpiperazin-1-yl)picolinaldehyde shows higher aqueous solubility due to the polar tertiary amine group, whereas the imidazole variant may require organic solvents .

Biological Activity

6-((1H-Imidazol-1-yl)methyl)picolinaldehyde is an organic compound that features a unique combination of a picolinaldehyde moiety and an imidazole group. This structural configuration suggests potential applications in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound can be characterized as follows:

  • Molecular Formula : C11H10N2O
  • Molecular Weight : 186.21 g/mol
  • IUPAC Name : 6-((1H-imidazol-1-yl)methyl)pyridine-2-carbaldehyde

The presence of both aromatic and heterocyclic components in its structure enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Specifically, the imidazole ring is known for its effectiveness against various pathogens. For instance, studies have shown that related imidazo[1,2-a]pyridines possess significant activity against bacterial strains, suggesting that this compound may also demonstrate similar efficacy in inhibiting microbial growth .

Anticancer Properties

In vitro studies have revealed that this compound and its analogs exhibit notable anticancer activity. For example, research on 6-substituted imidazo[1,2-a]pyridines indicated their effectiveness against colon cancer cell lines such as HT-29 and Caco-2. The mechanism of action appears to involve the initiation of apoptosis through the release of cytochrome c from mitochondria and activation of caspases . The following table summarizes the findings related to anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
HT-295.0Cytochrome c release; caspase activation
Caco-24.5Induction of apoptosis

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, preliminary studies suggest that this compound may also possess anti-inflammatory and antioxidant properties. Such activities are often associated with compounds containing imidazole rings due to their ability to modulate various signaling pathways involved in inflammation .

Case Studies

A notable case study involved the synthesis and evaluation of a series of imidazo[1,2-a]pyridine derivatives, including this compound. These derivatives were tested for their biological activities against several cancer cell lines and exhibited promising results in terms of potency and selectivity .

The proposed mechanism of action for the biological activities of this compound includes:

  • Interaction with DNA : The compound may intercalate with DNA, disrupting replication.
  • Induction of Apoptosis : By triggering mitochondrial pathways leading to apoptosis.
  • Inhibition of Enzymatic Activity : Potential inhibition of enzymes critical for cancer cell survival.

Q & A

Q. How can AI integrate with traditional methods to accelerate research on this compound?

  • Methodology : Train neural networks on synthetic datasets (e.g., reaction yields, spectroscopic fingerprints) to predict optimal conditions. Autonomous labs () enable real-time adjustments during synthesis. AI-driven spectral analysis (e.g., NMR prediction tools) reduces characterization time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.